(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid
Overview
Description
“(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound . Oxalic acid, a component of this compound, is an organic acid with the systematic name ethanedioic acid and chemical formula HO−C(=O)−C(=O)−OH .
Scientific Research Applications
Synthesis and Molecular Structure
Synthesis of Piperazine Derivatives
The synthesis of various piperazine derivatives, including those similar to (7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid, has been a focus in several studies. For instance, Branden et al. (1992) described the synthesis of lactams and ketones as precursors for octahydropyrrolo and octahydropyrido compounds, emphasizing the construction of the piperazine ring through various chemical reactions (Branden, Compernolle, & Hoornaert, 1992).
Molecular Structure Analysis
In a study by Sokolenko et al. (2019), the molecular structure of di- and tri-hetera[3.3.n]propellanes, which are advanced analogues of morpholine and piperazine, was analyzed. This research provided insights into the spatial positioning of the heteroatoms in these compounds, which is relevant for understanding the molecular structure of this compound (Sokolenko et al., 2019).
Antibacterial Properties and Activities
Antibacterial Activity of Piperazine Analogues
Various studies have explored the antibacterial properties of piperazine analogues. For example, Kiely et al. (1991) investigated quinolone and naphthyridine antibacterial agents with bicyclic 2,5-diazabicyclo alkane piperazine analogues, demonstrating their activity against Gram-negative and Gram-positive organisms (Kiely et al., 1991).
Synthesis of Novel Antibacterials
The synthesis and structure-activity relationships of new quinolone antibacterials, including sparfloxacin, a potent agent with a piperazine derivative, have been studied by Miyamoto et al. (1990). This research contributes to understanding the potential antibacterial applications of compounds similar to this compound (Miyamoto et al., 1990).
Potential in Antineoplastic and Differentiation Agents
- Piperazine Derivatives in Leukemic Cells: Piperazine derivatives, including those related to this compound, have been studied for their potential as differentiation agents in cancer therapy. Gillet et al. (1997) examined the effects of piperazine derivatives of butyric acid on the differentiation and growth inhibition of human leukemic cells, highlighting their potential in antineoplastic applications (Gillet et al., 1997).
Properties
IUPAC Name |
(7S,8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.C2H2O4/c10-7-3-6-4-8-1-2-9(6)5-7;3-1(4)2(5)6/h6-8,10H,1-5H2;(H,3,4)(H,5,6)/t6-,7+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTWONPGZQKRTM-HHQFNNIRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@H](C[C@@H]2CN1)O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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